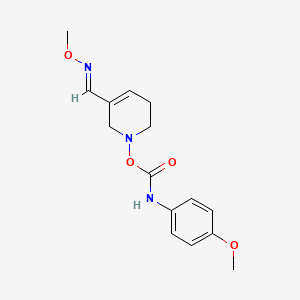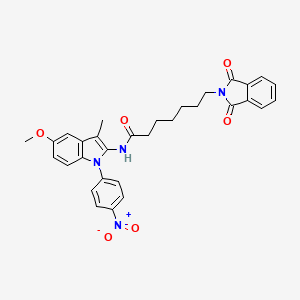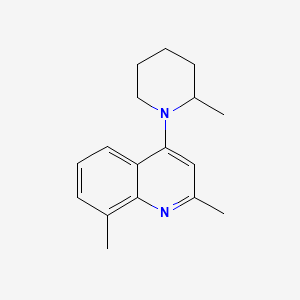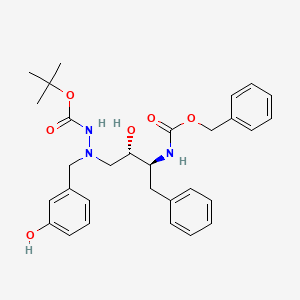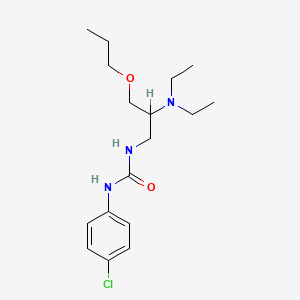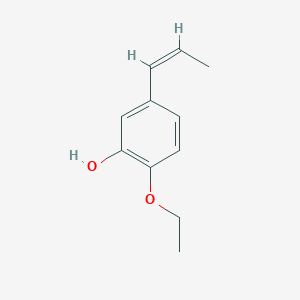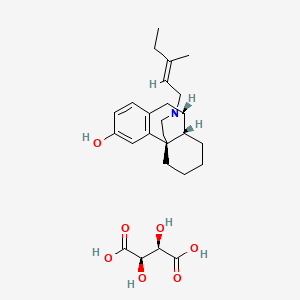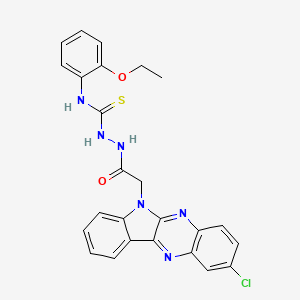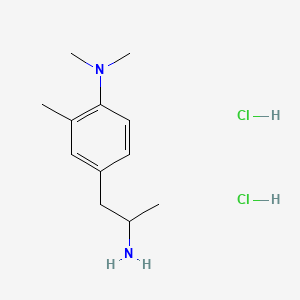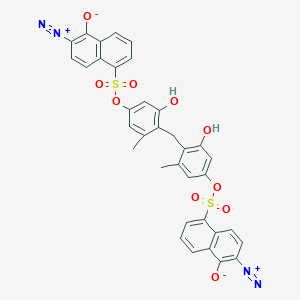
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is a complex organic compound with the molecular formula C35H24N4O10S2 and a molecular weight of 724.70 g/mol. This compound is known for its unique structure, which includes multiple diazo groups and sulfonate functionalities, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) typically involves the reaction of methylenebis(3-hydroxy-5-methyl-4,1-phenylene) with diazonium salts derived from 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid. The reaction is carried out under acidic conditions to ensure the stability of the diazonium groups. The process requires careful control of temperature and pH to prevent decomposition of the diazonium intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization reactions, where the diazonium salts are prepared in situ and immediately reacted with the phenolic compound. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diazo groups to amines.
Substitution: The diazo groups can participate in electrophilic substitution reactions, forming azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like copper or palladium.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azo compounds.
Aplicaciones Científicas De Investigación
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of azo dyes and other complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles present.
Comparación Con Compuestos Similares
Similar Compounds
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene): A precursor in the synthesis of the target compound.
6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid: A key reagent used in the diazotization reaction.
Uniqueness
Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is unique due to its multiple diazo groups and sulfonate functionalities, which provide a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various fields of research and industry.
Propiedades
Número CAS |
69039-70-9 |
|---|---|
Fórmula molecular |
C35H24N4O10S2 |
Peso molecular |
724.7 g/mol |
Nombre IUPAC |
2-diazonio-5-[4-[[4-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy-2-hydroxy-6-methylphenyl]methyl]-3-hydroxy-5-methylphenoxy]sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C35H24N4O10S2/c1-18-13-20(48-50(44,45)32-7-3-5-24-22(32)9-11-28(38-36)34(24)42)15-30(40)26(18)17-27-19(2)14-21(16-31(27)41)49-51(46,47)33-8-4-6-25-23(33)10-12-29(39-37)35(25)43/h3-16H,17H2,1-2H3,(H2-2,40,41,42,43) |
Clave InChI |
MQERJMHRDXXGOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CC2=C(C=C(C=C2C)OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)O)O)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


